molecular formula C14H10ClN B031800 2-(4-Chlorophenyl)indolizine CAS No. 7496-73-3

2-(4-Chlorophenyl)indolizine

Cat. No. B031800
CAS RN: 7496-73-3
M. Wt: 227.69 g/mol
InChI Key: JUFKIZACGBFMPH-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)indolizine is a heterocyclic compound that falls within the broader class of indolizines, which are characterized by a fused pyrrole and pyridine ring system. This compound has drawn interest due to its unique chemical structure, which enables a variety of chemical reactions and properties, making it a valuable entity in organic chemistry and materials science.

Synthesis Analysis

The synthesis of indolizine derivatives, including those substituted with a chlorophenyl group, often involves cycloaddition reactions or transitions from pyridinium ylides. For instance, the reaction between 2-chloro-1-(p-nitrophenacyl)pyridinium ylide and acetylenedicarboxylic acid dimethyl ester leads to the formation of a 5-chloroindolizine derivative, showcasing the cycloaddition approach to synthesizing chlorophenyl indolizine derivatives (Babaev et al., 2000).

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using X-ray diffraction techniques, confirming the indolizine core and the position of the chlorophenyl group. Such structural analyses are crucial for understanding the compound's reactivity and properties (Rybakov et al., 2002).

Chemical Reactions and Properties

Indolizines, including 2-(4-Chlorophenyl)indolizine, undergo various chemical reactions, such as intramolecular cyclizations and transformations under different conditions, which are pivotal for creating complex molecules and materials with tailored properties. These reactions often involve changes in the electronic structure and can lead to the formation of novel heterocyclic compounds (Pauls & Kröhnke, 1977).

Safety and Hazards

Sigma-Aldrich provides “2-(4-Chlorophenyl)indolizine” to early discovery researchers as part of a collection of rare and unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

Indolizine is a nitrogen-containing heterocycle that has a variety of potential biological activities, and some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications . Therefore, the future directions of “2-(4-Chlorophenyl)indolizine” could involve its use in these applications.

properties

IUPAC Name

2-(4-chlorophenyl)indolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN/c15-13-6-4-11(5-7-13)12-9-14-3-1-2-8-16(14)10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFKIZACGBFMPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN2C=C1)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40323967
Record name 2-(4-chlorophenyl)indolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40323967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)indolizine

CAS RN

7496-73-3
Record name 7496-73-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405318
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-chlorophenyl)indolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40323967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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